An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-Isobutyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific Chemical Abstracts Service (CAS) number for 1-Isobutyl-1H-pyrazole-5-carboxylic acid could not be definitively identified in a search of publicly available databases. This guide has been compiled using data from closely related isomers and general principles of pyrazole chemistry to provide a comprehensive technical overview for research and development purposes.
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in drug design. This guide focuses on 1-Isobutyl-1H-pyrazole-5-carboxylic acid, a derivative with potential applications in the development of novel pharmaceuticals. While specific data for this exact isomer is limited, this document provides a detailed exploration of its probable chemical properties, synthesis, and potential therapeutic relevance based on analogous compounds.
The presence of the isobutyl group at the N1 position and a carboxylic acid at the C5 position provides a molecule with both lipophilic and hydrophilic characteristics, a desirable trait for modulating pharmacokinetic and pharmacodynamic properties. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of various derivatives such as esters and amides, further expanding its potential in drug discovery.[3]
Chemical and Physical Properties
| Property | Value (for related compounds) | Source |
| CAS Number | Not found for 1-Isobutyl-1H-pyrazole-5-carboxylic acid. Related isomers include: 3-isobutyl-1H-pyrazole-5-carboxylic acid (92933-49-8 ) and 1-butyl-1H-pyrazole-5-carboxylic acid (1006493-81-7 ). | [4][5] |
| Molecular Formula | C₈H₁₂N₂O₂ | Inferred |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | Likely a white to off-white solid. | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred |
| Acidity (pKa) | The carboxylic acid group confers acidic properties to the molecule. | Inferred |
Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid
A plausible synthetic route for 1-Isobutyl-1H-pyrazole-5-carboxylic acid can be designed based on established methods for the synthesis of 1,5-disubstituted pyrazoles. A common and effective method involves the condensation of a β-ketoester with isobutylhydrazine, followed by saponification.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-5-carboxylate (Intermediate)
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To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add isobutylhydrazine (1 equivalent).
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The reaction mixture is stirred at room temperature for 2-4 hours.
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The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of 1-Isobutyl-1H-pyrazole-5-carboxylic acid (Final Product)
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The ethyl 1-isobutyl-1H-pyrazole-5-carboxylate intermediate (1 equivalent) is dissolved in a mixture of ethanol and water.
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An aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) is added to the mixture.
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The reaction is heated to reflux and stirred for 4-6 hours until the hydrolysis is complete (monitored by TLC).
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After cooling to room temperature, the ethanol is removed under reduced pressure.
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The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Isobutyl-1H-pyrazole-5-carboxylic acid.
Applications in Drug Development
Pyrazole carboxylic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[6]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties. The carboxylic acid moiety can mimic the acidic functional groups of non-steroidal anti-inflammatory drugs (NSAIDs) that are crucial for their activity.[1]
-
Anticancer Agents: Substituted pyrazoles have been investigated as inhibitors of various kinases and other targets involved in cancer cell proliferation. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has shown potent anti-proliferative activity against a broad range of tumor cell lines.[2]
-
Antimicrobial Agents: The pyrazole scaffold is present in several compounds with antibacterial and antifungal activities.[6]
-
Antiviral and Other Activities: The versatility of the pyrazole ring has led to its incorporation in compounds with antiviral, antidepressant, and anticonvulsant properties.[3]
The isobutyl group in 1-Isobutyl-1H-pyrazole-5-carboxylic acid can contribute to favorable interactions with hydrophobic pockets in biological targets, potentially enhancing potency and selectivity.
Analytical Characterization
The structure and purity of 1-Isobutyl-1H-pyrazole-5-carboxylic acid and its intermediates can be confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the position of the isobutyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Safety and Handling
Based on the safety data sheets (SDS) of related pyrazole carboxylic acids, 1-Isobutyl-1H-pyrazole-5-carboxylic acid should be handled with care in a well-ventilated laboratory.[7][8]
General Hazards:
-
May cause skin irritation.[9]
-
May cause serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Always consult the specific Safety Data Sheet for detailed information before handling any chemical.
Conclusion
1-Isobutyl-1H-pyrazole-5-carboxylic acid represents a promising, albeit not extensively documented, building block for the development of new chemical entities in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure embodies the key features of many biologically active pyrazole derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.
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PubMed. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]
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Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]. [Link]
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PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]
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ResearchGate. Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. [Link]
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PubMed Central. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
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Pyrazoles database - synthesis, physical properties. [Link]
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PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
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